molecular formula C22H18BrN5O2S2 B11993643 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11993643
M. Wt: 528.4 g/mol
InChI Key: XFCCJWCOBYPAFC-ZMOGYAJESA-N
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Description

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromothiophene, methoxyphenyl, phenyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Synthesis of the triazole derivative: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

    Coupling reactions: The bromothiophene and methoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final condensation: The final step involves the condensation of the hydrazide intermediate with the aldehyde derivative of bromothiophene to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors or conductive polymers.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(5-fluorothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties compared to its chloro or fluoro analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C22H18BrN5O2S2

Molecular Weight

528.4 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18BrN5O2S2/c1-30-17-9-7-15(8-10-17)21-26-27-22(28(21)16-5-3-2-4-6-16)31-14-20(29)25-24-13-18-11-12-19(23)32-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

XFCCJWCOBYPAFC-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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